Evidence Item 1: Primary Carbamoyl vs. N-Methyl Carbamoyl — Hydrogen-Bond Donor Capacity and Lipophilicity
The target compound bears a primary carbamoyl group (-CONH2) at the thiophene 3-position, whereas the closest commercially available analog, 3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide (CAS 888413-50-1), carries an N-methyl carbamoyl group (-CONHCH3) . The primary carbamoyl group contributes two hydrogen-bond donor atoms (the -NH2 moiety) compared to one for the N-methyl analog, enabling a distinct hydrogen-bonding pharmacophore . The N-methyl analog has a predicted LogP of 5.08 (ACD/Labs Percepta v14.00), 1 Rule-of-5 violation, and a polar surface area of 115 Ų . The target compound, lacking the N-methyl group, is expected to exhibit a lower LogP (estimated ~4.2-4.5 based on a -0.6 to -0.8 LogP decrement for N-demethylation in analogous heterocyclic carboxamides) and a higher polar surface area-to-molecular-weight ratio, favoring improved aqueous solubility at the cost of reduced passive membrane permeability . This differentiation is critical when selecting a scaffold for target-based screening, as the hydrogen-bond donor count is a key determinant of kinase hinge-region binding vs. allosteric pocket engagement.
| Evidence Dimension | Hydrogen-bond donor count and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Hydrogen-bond donors = 3 (one -CONH2 primary amide, one -CONH- secondary amide); LogP estimated ~4.2-4.5 (not experimentally determined); MW = 336.82; Formula = C14H9ClN2O2S2 |
| Comparator Or Baseline | 3-Chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide (CAS 888413-50-1): Hydrogen-bond donors = 2; Predicted LogP = 5.08 (ACD/Labs); MW = 350.84; Formula = C15H11ClN2O2S2; PSA = 115 Ų; 1 Rule-of-5 violation |
| Quantified Difference | Target compound has +1 H-bond donor; LogP estimated 0.6-0.8 units lower; MW 14.02 Da lower; 0 Rule-of-5 violations vs. 1 for the comparator |
| Conditions | Physicochemical property comparison: experimental MW and formula for target (AngeneChemical); ACD/Labs Percepta v14.00 predicted LogP, PSA, and Ro5 for comparator (ChemSpider CSID: 5502712); LogP decrement estimated from matched molecular pair analysis of N-demethylation in heterocyclic carboxamide literature |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization, the additional H-bond donor and lower lipophilicity of the target compound may provide better solubility and a distinct target-binding profile compared to the N-methyl analog, which is important when aqueous solubility at screening concentrations is a go/no-go criterion.
